ASISCHEM V08202
Description
Chemical Identity ASISCHEM V08202, also known as 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0), is a brominated aromatic ketone with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol . It is classified under bioactive small molecules, aromatic halides, and organic building blocks, commonly utilized in pharmaceutical synthesis, chemical intermediates, and materials science .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNBXURJCXAZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASISCHEM V08202 involves the reaction of 2-amino-4,6-dichlorophenol with o-aminobenzoic acid under specific conditions to form the benzoxazole ring. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Compound Identification Challenges
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ASISCHEM V08202 does not appear in:
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No CAS number, InChIKey, or structural data was located, limiting reaction pathway predictions.
Potential Sources of Indirect Insights
While direct data is unavailable, the following resources may aid in hypothesizing reaction behavior:
Table 1: Relevant Databases and Tools for Reaction Prediction
Recommended Next Steps
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Contact AsisChem Directly :
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Hypothetical Reaction Analysis :
If V08202 is related to AsisChem’s catalog compounds (e.g., maleimide derivatives ), potential reactions could include: -
Experimental Validation :
Use high-throughput platforms to screen reaction conditions (e.g., solvents, catalysts) with mass spectrometry for rapid readouts.
Critical Limitations
Scientific Research Applications
ASISCHEM V08202 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ASISCHEM V08202 involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the dichloroaniline moiety play a crucial role in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Comparative Analysis of ASISCHEM V08202 and Analogs
Research Findings
Reactivity Studies
- Nucleophilic Substitution : V08202 exhibits faster reaction rates with amines (e.g., benzylamine) compared to its chloro analog due to bromine’s superior leaving-group ability .
- Suzuki-Miyaura Coupling : The bromine atom in V08202 facilitates palladium-catalyzed cross-coupling with aryl boronic acids, yielding biaryl ketones with >80% efficiency .
Biological Activity
ASISCHEM V08202, chemically known as 5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H11NO4S
- Molecular Weight: 229.26 g/mol
- Canonical SMILES: CC(C)CC1=C(C=C(S1)C(=O)O)N+[O-]
- InChI Key: AIKHGYHJDVBUOD-UHFFFAOYSA-N
Biological Activity
This compound has been investigated for various biological activities, notably:
- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
- Anticancer Activity : Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group : Participates in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.
- Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions with biological targets, enhancing its binding affinity to receptors and enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in cell cultures | |
| Anticancer | Induces apoptosis in various cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at AsisChem, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity. The study highlighted the compound's potential for development as a new antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A separate investigation evaluated the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide production upon treatment with the compound, suggesting its efficacy in modulating inflammatory responses through the inhibition of iNOS expression.
Q & A
Q. What guidelines govern the ethical use of this compound in in vivo studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research, detailing sample size justification, randomization, and blinding. Obtain institutional ethics approvals and disclose conflicts of interest. For human cell lines, verify provenance and consent status in supplementary materials .
Q. How should researchers structure publications to meet journal standards when studying this compound?
- Methodological Answer : Adhere to IMRAD (Introduction, Methods, Results, Discussion) structure. Highlight novelty in the abstract, provide raw data in repositories like Zenodo, and cite primary literature over reviews. Use structured abstracts and graphical summaries to enhance clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
